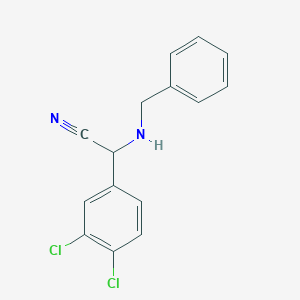

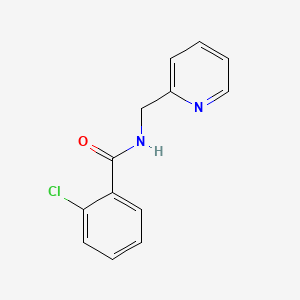

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods such as the vapor phase decarboxylation of furfural in the presence of palladium and charcoal . Oxalamides can be synthesized from oxalic acid and the appropriate amine .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, reduction, and reactions with dienophiles . Oxalamides can participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a volatile, colorless liquid, and oxalamides are typically solid at room temperature .Applications De Recherche Scientifique

Novel Synthesis Techniques

- Research into the synthesis of furan derivatives, including compounds similar to N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide, focuses on novel synthetic pathways. For instance, the study by Mironov et al. (2016) outlines the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and explores its reactions with various dienophiles, highlighting innovative approaches in the synthesis of furan-based compounds with potential applications in material science and pharmaceuticals (Mironov, Bagryanskaya, & Shults, 2016).

Pharmacological Potential

- The pharmacological evaluation of furan derivatives often investigates their potential as therapeutic agents. Kumar et al. (2017) synthesized a novel series of compounds with furan elements and tested them for antidepressant and antianxiety activities, demonstrating the significant potential of furan derivatives in developing new psychiatric medications (Kumar et al., 2017).

Antimicrobial and Antibacterial Activity

- Furan derivatives have shown promise in antimicrobial and antibacterial research. Idhayadhulla et al. (2012) synthesized new pyrazole and imidazole derivatives with furan components, screening them for antimicrobial activity. Their findings contribute to the ongoing search for new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Anti-inflammatory and Chemopreventive Applications

- The study of furan derivatives extends into anti-inflammatory and chemopreventive research, exploring their potential to modulate biological pathways involved in inflammation and cancer. For instance, Hwang et al. (2008) investigated the chemopreventive effects of a specific furan-2-yl compound, showing its ability to modulate enzyme activities linked to carcinogenesis (Hwang et al., 2008).

Structural Analysis and Chemical Properties

- The crystallographic analysis of furan derivatives, such as the work by Diana et al. (2019), provides foundational knowledge on the structural characteristics that influence their chemical reactivity and potential applications in drug design and material science (Diana et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide are currently unknown. This compound, which contains a furan ring, may interact with various receptors or enzymes in the body, similar to other furan derivatives

Mode of Action

Furan derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The hydroxypropyl group may also play a role in the compound’s interaction with its targets.

Biochemical Pathways

Furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may affect a range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of the ether oxygen in the furan ring can potentially improve the pharmacokinetic characteristics of the compound, optimizing its solubility and bioavailability .

Result of Action

The molecular and cellular effects of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide’s action are currently unknown. Given the diverse biological activities of furan and indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13(11-7-9-21-10-11)6-8-16-14(19)15(20)17-12-4-2-1-3-5-12/h1-5,7,9-10,13,18H,6,8H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRKIOSFSPYUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)

![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)